5-Methoxyresorcinol
Overview
Description
It is a derivative of phloroglucinol where one of the phenolic hydrogens is replaced by a methyl group . The molecular formula of Flamenol is C7H8O3, and it has a molecular weight of 140.1366 g/mol . This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Methoxyresorcinol, a member of the resorcinol family, primarily targets protein synthesis . It is a derivative of phloroglucinol, where one phenol hydrogen is replaced by a methyl group .
Mode of Action
The compound interacts with its targets by inhibiting protein synthesis . This interaction results in changes at the molecular level, affecting the normal functioning of proteins within the cell.
Biochemical Analysis
Biochemical Properties
5-Methoxyresorcinol plays a significant role in biochemical reactions, particularly as an inhibitor of protein synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis of isorobustin and substituted linear and angular benzofurocoumarins . The nature of these interactions often involves the inhibition of enzymatic activity, which can lead to a decrease in protein synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit protein synthesis, which can impact cell function significantly . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit protein synthesis can lead to alterations in the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of protein synthesis . This inhibition is achieved by binding to specific biomolecules, thereby preventing the normal function of enzymes involved in protein synthesis. Additionally, the compound can interact with radicals, such as the 5,7-diisopropyl-tocopheroxyl radical, as measured by stopped-flow spectrophotometry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on protein synthesis over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits protein synthesis without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and function . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of brassica napus . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects. The distribution of this compound is crucial for its function and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in guiding this compound to its appropriate subcellular locations, ensuring its effective participation in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Flamenol can be synthesized through several methods. One common synthetic route involves the methylation of 1,3-benzenediol (resorcinol) using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like acetone or dimethylformamide under reflux conditions.
Industrial Production Methods: In industrial settings, Flamenol is produced using similar methylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Flamenol undergoes various chemical reactions, including:
Oxidation: Flamenol can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form dihydroxy compounds using reducing agents like sodium borohydride.
Substitution: Flamenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy compounds.
Substitution: Nitro, sulfo, or halogenated derivatives of Flamenol.
Scientific Research Applications
Flamenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Flamenol is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Flamenol is used in the production of dyes, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
Flamenol is similar to other resorcinol derivatives such as:
Phloroglucinol: A trihydroxybenzene with three hydroxyl groups.
Catechol: A dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Hydroquinone: A dihydroxybenzene with hydroxyl groups at the 1 and 4 positions.
Uniqueness of Flamenol: Flamenol is unique due to the presence of a methoxy group at the 5-position, which imparts distinct chemical and biological properties. This structural modification enhances its antioxidant activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxybenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-3-5(8)2-6(9)4-7/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRLUFGYQYLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046525 | |
Record name | Flamenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174-64-3 | |
Record name | 5-Methoxyresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2174-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flamenol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flamenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flamenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAMENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6201E0JIF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,5-Dihydroxyanisole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0132905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the structural characterization of 5-methoxyresorcinol?
A: this compound (also known as Orcinol monomethyl ether) possesses the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its structure features a benzene ring with two hydroxyl groups at positions 1 and 3, and a methoxy group at position 5. Spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in characterizing this compound and its derivatives. [, , ]
Q2: How does the structure of this compound influence its reactivity?
A: The reactivity of this compound is largely dictated by the presence and position of its hydroxyl and methoxy substituents. Bromination studies reveal that the C-2 position is the least reactive in the resorcinol series. [] This can be attributed to the electron-donating effects of the hydroxyl and methoxy groups, which increase electron density at the ortho and para positions, directing electrophilic aromatic substitutions away from C-2.
Q3: What are the typical applications of this compound in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. For example, it can be utilized to synthesize linear and angular analogs of 5-methoxyfurocoumarin, with the formation of the furan ring occurring through cyclization of a keto-ether intermediate. []
Q4: How does this compound compare to other related compounds in terms of its radical scavenging activity?
A: Kinetic studies demonstrate that this compound exhibits significantly lower radical scavenging activity compared to catechins (like EC, ECG, EGC, and EGCG). This difference arises from the number and arrangement of hydroxyl groups on the aromatic ring. Catechins, with their catechol and pyrogallol moieties, possess higher radical scavenging potential compared to the resorcinol structure of this compound. []
Q5: Can this compound be used as a template molecule in cocrystal formation, and if so, what are the implications?
A: Research has shown that this compound can successfully act as a template molecule in the formation of cocrystals with compounds like (1E,3E)-1,4-di(1H-imidazol-1-yl)buta-1,3-diene (DIBD). This cocrystal exhibits unique photochemical properties, undergoing [2+2] cycloaddition reactions upon irradiation with specific wavelengths of light, leading to the formation of distinct dimer products. This highlights the potential of this compound in controlling the solid-state reactivity and photochemistry of cocrystallized compounds. []
Q6: Are there any known methods for the iodination of this compound?
A: While specific procedures for the iodination of this compound haven't been detailed in the provided research, a study mentions the iodination of resorcinol, phloroglucinol, and resorcyclic acid. [] This suggests that similar methodologies might be applicable to this compound, potentially involving electrophilic aromatic substitution reactions.
Q7: What alternative nitration conditions are available for synthesizing trinitro derivatives of compounds like this compound?
A: Traditional mixed acid nitration methods can be harsh and lead to undesired byproducts. Research has explored alternative milder nitration conditions using sulfuric acid and inorganic nitrate salts, resulting in high yields of trinitro derivatives of this compound and similar compounds. This highlights the possibility of achieving efficient nitration while minimizing undesirable side reactions. []
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